molecular formula C21H22N2O4 B2431486 N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide CAS No. 887890-11-1

N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2431486
CAS No.: 887890-11-1
M. Wt: 366.417
InChI Key: NQVGBLAITJVVJH-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzofuran core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl derivatives and benzofuran-2-carboxylic acid. The synthesis may involve:

    Amidation Reaction: The carboxylic acid group of benzofuran-2-carboxylic acid reacts with an amine derivative to form an amide bond.

    Substitution Reaction: The methoxy group is introduced through a nucleophilic substitution reaction.

    Coupling Reaction: The final step involves coupling the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and material science.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine

The compound could be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, it may find applications in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of “N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxamide Derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxy groups attached to phenyl rings.

Uniqueness

The unique combination of a methoxyphenyl group and a benzofuran-2-carboxamide core distinguishes this compound from others. This structural uniqueness may confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13(2)12-18(24)23-19-14-8-4-6-10-16(14)27-20(19)21(25)22-15-9-5-7-11-17(15)26-3/h4-11,13H,12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVGBLAITJVVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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